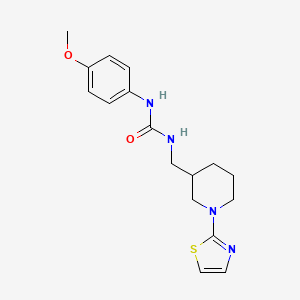

1-(4-Methoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and plays a crucial role in the development and function of these cells. TAK-659 is currently being investigated for its potential use in the treatment of various B cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

Applications De Recherche Scientifique

- MTMU has demonstrated promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound appears to inhibit cell proliferation and induce apoptosis, making it a potential candidate for novel cancer therapies .

- MTMU exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been studied as a potential antibacterial agent, particularly against drug-resistant strains. Researchers are investigating its mechanism of action and potential clinical applications .

- In neurobiology, MTMU has shown neuroprotective effects in animal models. It may mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. These properties make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- MTMU has been evaluated for its anti-inflammatory activity. It modulates inflammatory pathways, potentially by inhibiting specific enzymes or cytokines. Researchers are exploring its use in conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Preliminary studies suggest that MTMU has antiviral properties. It may interfere with viral replication or entry mechanisms. Investigations are ongoing to determine its efficacy against specific viruses, including RNA viruses like influenza and coronaviruses .

- MTMU’s unique chemical structure makes it an interesting candidate for enzyme inhibition studies. Researchers have explored its interactions with enzymes involved in various cellular processes. Understanding these interactions could lead to targeted drug design .

Anticancer Properties

Antimicrobial Activity

Neuroprotective Effects

Anti-inflammatory Potential

Antiviral Applications

Chemical Biology and Enzyme Inhibition

These applications highlight the versatility of MTMU and its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses and mechanisms of action for this compound. 🌟

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-23-15-6-4-14(5-7-15)20-16(22)19-11-13-3-2-9-21(12-13)17-18-8-10-24-17/h4-8,10,13H,2-3,9,11-12H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHFQYXXPCPOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2CCCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468770.png)

![6-methyl-4-oxo-N-phenethyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)

![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)

![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2468779.png)

![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)